

# Technical Support Center: Ceftolozane Pharmaceutical Compositions - Impurity Identification and Minimization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ceftolozane |           |
| Cat. No.:            | B606591     | Get Quote |

Welcome to the Technical Support Center for **Ceftolozane** Pharmaceutical Compositions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of impurities in **Ceftolozane** formulations.

### **Frequently Asked Questions (FAQs)**

Q1: What are the common types of impurities found in **Ceftolozane** pharmaceutical compositions?

A1: Impurities in **Ceftolozane** can be broadly categorized as:

- Process-related impurities: These arise during the synthesis of the Ceftolozane drug substance. A number of potential related substances have been identified, resulting from the fermentation and chemical synthesis steps. Regulatory bodies like the TGA in Australia have noted that nine of these are controlled as specified impurities in the drug substance.[1] One identified process-related impurity is a dimeric impurity, which has been structurally elucidated using LC/HRMS and 2D-NMR.
- Degradation products: Ceftolozane is susceptible to degradation, particularly in solution.
   The primary degradation pathway involves the hydrolysis of the β-lactam ring. Degradation is influenced by temperature, pH, and storage duration. Ceftolozane has been shown to be

#### Troubleshooting & Optimization





less stable than its common combination partner, tazobactam, especially at elevated temperatures.

• Formulation-related impurities: These can arise from interactions between **Ceftolozane** and excipients used in the formulation.

Q2: What are the key factors that influence the stability of **Ceftolozane** and lead to impurity formation?

A2: The stability of **Ceftolozane** is primarily influenced by:

- Temperature: **Ceftolozane** is more stable at refrigerated temperatures (2-8°C).[2] At higher temperatures, such as room temperature or 32°C, degradation occurs more rapidly.
- pH: The pH of the formulation can impact the rate of degradation. While one study noted that low pH did not impact the stability of **Ceftolozane**, it did reduce its antibacterial activity in urine.[3] The formulation of Zerbaxa (**Ceftolozane**/tazobactam) includes L-arginine for pH adjustment to approximately 6.
- Storage Time: The longer **Ceftolozane** is stored in solution, the greater the potential for degradation and the formation of impurities.
- Lyophilization Process: Compositions formed by lyophilizing Ceftolozane and tazobactam together have shown a significant increase in total Ceftolozane-related substance impurities over time.

Q3: What are the regulatory expectations for controlling impurities in **Ceftolozane**?

A3: Regulatory agencies require a thorough understanding and control of impurities in pharmaceutical products. For **Ceftolozane**, this includes:

- Impurity Profiling: A detailed impurity profile of all clinical, registration, and commercial batches is expected. Any new impurity that appears in commercial batches must be qualified.
- Specified Impurities: A number of potential related substances are identified and controlled as specified impurities in the drug substance. For **Ceftolozane**, nine such impurities are



#### controlled.[1]

 Acceptance Criteria: The levels of impurities are controlled by acceptance criteria, which are based on safety and clinical study data. According to ICH Q3A guidelines, the qualification threshold for impurities is dependent on the maximum daily dose.

# **Troubleshooting Guides HPLC Analysis of Ceftolozane and Impurities**

Problem 1: Poor peak shape (tailing or fronting) for the **Ceftolozane** peak.

| Possible Cause                               | Troubleshooting Step                                                                                                                                                                                                                                                                                             |
|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Secondary Interactions with Stationary Phase | The basic nature of Ceftolozane can lead to interactions with residual silanols on C18 columns, causing peak tailing. Ensure the mobile phase pH is appropriately controlled (e.g., around 2.7-3.0) to suppress silanol ionization. Consider using a column with a highly inert stationary phase or end-capping. |
| Column Overload                              | Inject a smaller volume or a more dilute sample to see if peak shape improves.                                                                                                                                                                                                                                   |
| Inappropriate Sample Solvent                 | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.                                                                                                                                                                                                                              |

Problem 2: Co-elution of **Ceftolozane** with an impurity or with Tazobactam.



| Possible Cause                 | Troubleshooting Step                                                                                                                                                                                                                                   |  |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Insufficient Resolution        | Optimize the mobile phase composition. A slight change in the organic modifier (e.g., acetonitrile vs. methanol) or the buffer concentration can alter selectivity. A gradient elution method may be necessary to separate all components effectively. |  |
| Inappropriate Column Chemistry | If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.                                                                                        |  |
| Temperature Effects            | Changes in column temperature can affect the elution order. One study noted that temperatures above 35°C caused a reversal of the peak elution order between the internal standard and Ceftolozane, increasing the risk of co-elution.                 |  |

#### Problem 3: Drifting retention times.

| Possible Cause                  | Troubleshooting Step                                                                                                                                                                         |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis, especially when using buffered mobile phases or after a change in mobile phase composition. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.                                                                                                                   |
| Temperature Fluctuations        | Use a column oven to maintain a consistent temperature throughout the analysis.                                                                                                              |

# **Data on Ceftolozane Stability**



The following tables summarize quantitative data on the stability of **Ceftolozane** under various conditions.

Table 1: Stability of Ceftolozane/Tazobactam in Solution

| Concentration                                        | Storage<br>Condition | Duration | Percent<br>Recovery of<br>Ceftolozane | Reference |
|------------------------------------------------------|----------------------|----------|---------------------------------------|-----------|
| 1500 mg / 150<br>mg in PVC bags                      | 5°C (±3°C)           | 10 days  | > 93%                                 | [4]       |
| 1500 mg / 150<br>mg in<br>Elastomeric<br>Pumps       | 5°C (±3°C)           | 10 days  | > 93%                                 |           |
| 5 mg/mL and 20<br>mg/mL in<br>Elastomeric<br>Devices | 2-8°C                | 8 days   | Relatively stable                     |           |
| 5 mg/mL and 20<br>mg/mL in<br>Elastomeric<br>Devices | 32°C (in-use)        | 18 hours | < 95%                                 | _         |
| 5 mg/mL and 20<br>mg/mL in<br>Elastomeric<br>Devices | 32°C (in-use)        | 24 hours | Below 95% for all combinations        | _         |

Table 2: Specified Impurities and their Limits (Illustrative based on ICH Guidelines)

Note: The specific limits for **Ceftolozane** impurities are proprietary to the manufacturer. The following is an illustrative example based on ICH Q3A guidelines for a drug with a maximum daily dose between 1g and 2g.



| Impurity                 | Reporting<br>Threshold | Identification<br>Threshold | Qualification<br>Threshold |
|--------------------------|------------------------|-----------------------------|----------------------------|
| Any Unspecified Impurity | ≥ 0.05%                | ≥ 0.10%                     | ≥ 0.15%                    |
| Total Impurities         | -                      | -                           | Typically ≤ 1.0%           |

# Experimental Protocols Protocol 1: HPLC-UV Method for the Analysis of Ceftolozane and Tazobactam

This protocol is a representative example based on published methods.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example,
   0.01 M phosphate buffer and 9.1% methanol, with the pH adjusted to 2.7.
- Flow Rate: 1.1 mL/min.
- Detection Wavelength: 260 nm for Ceftolozane and 220 nm for Tazobactam. A
  programmable detector can be used to switch wavelengths during the run.
- Column Temperature: 30°C.
- Internal Standard: Cefepime can be used as an internal standard.
- Sample Preparation: Samples are typically prepared by deproteinization followed by dilution in the mobile phase.

#### **Protocol 2: Forced Degradation Study**



Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

- Acid Hydrolysis: Treat a solution of **Ceftolozane** with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.
- Base Hydrolysis: Treat a solution of Ceftolozane with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of **Ceftolozane** with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
- Photolytic Degradation: Expose a solution of Ceftolozane to UV light (e.g., 254 nm) for a defined period.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.

### Minimizing Impurities in Ceftolozane Compositions

- Control of Synthesis: A well-controlled and optimized synthetic process is the first line of defense against process-related impurities. This includes careful selection and qualification of starting materials and intermediates.
- Optimized Formulation:
  - pH Control: Maintaining an optimal pH of the formulation is crucial for minimizing hydrolytic degradation. The use of buffering agents like L-arginine can help maintain the desired pH.
  - Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that the chosen excipients do not promote the degradation of **Ceftolozane**.
- Lyophilization Cycle Optimization:



- A well-designed lyophilization cycle can enhance the stability of the final product. This
  involves optimizing the freezing rate, primary drying temperature and pressure, and
  secondary drying parameters.
- Consider a "split-fill" approach where **Ceftolozane** and tazobactam are filled into the vial as separate powders to minimize their interaction and the formation of related substances before reconstitution.
- Storage and Handling:
  - Temperature Control: Store **Ceftolozane** drug substance and drug product at the recommended refrigerated temperatures (2-8°C) to minimize degradation.
  - Reconstitution: Reconstitute the lyophilized powder immediately before use and adhere to the recommended in-use storage times and temperatures.

#### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **Ceftolozane** impurity management.





Click to download full resolution via product page

Caption: Potential degradation pathways of Ceftolozane.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Chemical Stability of Ceftolozane/Tazobactam in Polyvinylchloride Bags and Elastomeric Pumps PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-opat.com [e-opat.com]
- To cite this document: BenchChem. [Technical Support Center: Ceftolozane Pharmaceutical Compositions - Impurity Identification and Minimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#identifying-and-minimizing-impurities-in-ceftolozane-pharmaceutical-compositions]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com